sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
The compound with the identifier “sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate” is known as oxygen monofluoride. It is an unstable binary inorganic compound consisting of fluorine and oxygen with the chemical formula OF. This compound is the simplest of many oxygen fluorides and is known for its radical nature .
Preparation Methods
Oxygen monofluoride can be synthesized through the thermal or photolytic decomposition of oxygen difluoride (OF2). The reaction is as follows: [ \text{OF}_2 \rightarrow \text{OF} + \text{F} ] Another method involves the reaction of fluorine with ozone: [ \text{F} + \text{O}_3 \rightarrow \text{OF} + \text{O}_2 ] These methods highlight the reactive nature of fluorine and its ability to form radicals with oxygen .
Chemical Reactions Analysis
Oxygen monofluoride undergoes various types of chemical reactions:
Oxidation: It can react with other elements or compounds to form oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can participate in substitution reactions where the fluorine atom is replaced by another atom or group.
Common reagents used in these reactions include ozone and other oxidizing agents. The major products formed from these reactions are typically oxides and other fluorine-containing compounds .
Scientific Research Applications
Oxygen monofluoride has several scientific research applications:
Chemistry: It is used in studies involving radical chemistry and the behavior of fluorine-containing compounds.
Biology: Its reactive nature makes it a subject of interest in biological studies involving oxidative stress and radical formation.
Medicine: Research into its potential effects on biological systems and its role in oxidative processes.
Mechanism of Action
The mechanism by which oxygen monofluoride exerts its effects involves its radical nature. It can react with various molecular targets, including other radicals and stable molecules, leading to the formation of new compounds. The pathways involved typically include radical formation and propagation, making it a highly reactive species .
Comparison with Similar Compounds
Oxygen monofluoride can be compared with other similar compounds such as:
Oxygen difluoride (OF2): A more stable compound that can decompose to form oxygen monofluoride.
Fluorine oxide (F2O): Another fluorine-oxygen compound with different stability and reactivity characteristics.
Dioxygen difluoride (O2F2): A compound with a different stoichiometry and reactivity profile.
Oxygen monofluoride is unique due to its radical nature and the simplicity of its chemical structure, making it a fundamental compound in the study of fluorine-oxygen chemistry .
Properties
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1/t12-,15-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFGUVLLDPOSBC-XRZFDKQNSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2NaO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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